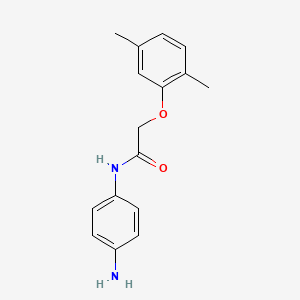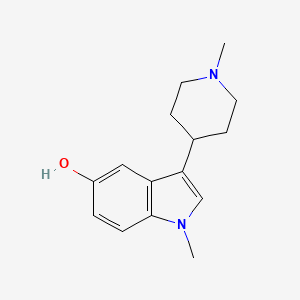![molecular formula C7H4BrIN2S B1320027 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine CAS No. 799293-91-7](/img/structure/B1320027.png)
3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine
Vue d'ensemble
Description
3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential use in various scientific research fields.
Méthodes De Préparation
The synthesis of 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of thienopyridine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve the desired substitution on the thienopyridine ring.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the thienopyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogen atoms or reduce double bonds.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended conjugated systems.
Applications De Recherche Scientifique
3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions. It can serve as a probe or ligand in biochemical assays to investigate enzyme functions or receptor binding.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials for electronic devices.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine can be compared with other thienopyridine derivatives, such as:
3-Bromo-7-chlorothieno[3,2-C]pyridin-4-amine: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
3-Bromo-7-fluorothieno[3,2-C]pyridin-4-amine: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.
3-Bromo-7-methylthieno[3,2-C]pyridin-4-amine: A methyl group replaces the iodine atom, potentially altering the compound’s solubility and metabolic stability.
The uniqueness of this compound lies in its specific halogen substitution pattern, which can significantly impact its chemical reactivity and biological interactions.
Propriétés
IUPAC Name |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNILLPRKSZWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265049 | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-91-7 | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799293-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)





![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

